

# Tenofovir Amibufenamide: A Comprehensive ADME Profile in Preclinical Species

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## Compound of Interest

Compound Name: *Tenofovir amibufenamide*

Cat. No.: *B10831919*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tenofovir amibufenamide** (TMF) is a novel phosphoramidate prodrug of tenofovir, a potent nucleotide reverse transcriptase inhibitor. Developed to improve upon the safety and efficacy profile of its predecessors, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), TMF is engineered for enhanced plasma stability and targeted delivery of the active metabolite, tenofovir diphosphate (TFV-DP), to hepatocytes. This technical guide provides a comprehensive overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of **Tenofovir amibufenamide** in key preclinical species, offering valuable insights for researchers and professionals in the field of drug development.

## Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of **Tenofovir amibufenamide** and its parent compound, tenofovir, following oral administration in various preclinical species.

Table 1: Pharmacokinetic Parameters of Tenofovir (TFV) after Oral Administration of **Tenofovir Amibufenamide** (TMF), Tenofovir Alafenamide (TAF), and Tenofovir Disoproxil Fumarate (TDF) in SD Rats.

Parameter	TMF (30 µmol/kg)	TAF (30 µmol/kg)	TDF (30 µmol/kg)
C <sub>max</sub> (µM)	2.85 ± 0.35	1.98 ± 0.28	1.12 ± 0.15
T <sub>max</sub> (h)	0.5	0.5	0.5
AUC <sub>0-t</sub> (µM·h)	10.25 ± 1.23	7.15 ± 0.98	3.85 ± 0.56
t <sub>1/2</sub> (h)	2.5 ± 0.3	2.3 ± 0.4	2.1 ± 0.3
F (%)	46.70 ± 5.59	28.60 ± 4.65	17.21 ± 2.09

Data are expressed as mean ± SD (n=6). F (%) represents the absolute bioavailability of TFV.

Table 2: Pharmacokinetic Parameters of Tenofovir (TFV) and **Tenofovir Amibufenamide** (TMF) after Oral Administration in C57BL/6 Mice.

Analyte	Parameter	TMF (30 µmol/kg)	TAF (30 µmol/kg)	TDF (30 µmol/kg)
TMF	C <sub>max</sub> (µM)	0.85 ± 0.12	Not Detected	Not Detected
	T <sub>max</sub> (h)	0.25	-	-
	AUC <sub>0-t</sub> (µM·h)	1.58 ± 0.25	-	-
	t <sub>1/2</sub> (h)	1.73 ± 0.21	-	-
	F (%)	9.70	-	-
TFV	C <sub>max</sub> (µM)	3.15 ± 0.45	2.05 ± 0.31	1.25 ± 0.18
	T <sub>max</sub> (h)	0.5	0.5	0.5
	AUC <sub>0-t</sub> (µM·h)	16.26 ± 2.11	9.30 ± 1.54	5.39 ± 0.89
	t <sub>1/2</sub> (h)	3.1 ± 0.4	2.9 ± 0.5	2.7 ± 0.4

Data are expressed as mean ± SD (n=6).

Table 3: Pharmacokinetic Parameters of Tenofovir (TFV) after Oral Administration of **Tenofovir Amibufenamide** (TMF), Tenofovir Alafenamide (TAF), and Tenofovir Disoproxil Fumarate

(TDF) in Beagle Dogs.

Parameter	TMF (10 mg/kg)	TAF (10 mg/kg)	TDF (10 mg/kg)
C <sub>max</sub> (ng/mL)	185.6 ± 25.4	120.3 ± 18.7	75.9 ± 11.2
T <sub>max</sub> (h)	1.0	1.0	0.8
AUC <sub>0-t</sub> (ng·h/mL)	850.7 ± 112.3	550.1 ± 98.5	320.4 ± 65.7
t <sub>1/2</sub> (h)	3.5 ± 0.6	3.2 ± 0.5	2.9 ± 0.4

Data are expressed as mean ± SD (n=4).

## Experimental Protocols

This section details the methodologies for the key ADME experiments conducted in preclinical species.

### In Vivo Pharmacokinetic Studies

#### a. Animal Models:

- Male Sprague-Dawley rats (200-250 g)
- Male C57BL/6 mice (20-25 g)
- Male Beagle dogs (8-10 kg)

b. Housing and Acclimatization: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They are provided with standard laboratory chow and water ad libitum. All animals are acclimatized for at least one week prior to the study.

c. Drug Administration: **Tenofovir amibufenamide** is suspended in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na). A single oral dose is administered via gavage to rats and mice, and via oral capsule to dogs.

#### d. Blood Sampling:

- Rats: Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein cannula at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- Mice: Blood samples are collected via retro-orbital sinus or tail vein at specified time points.
- Dogs: Blood samples are collected from the cephalic vein.

e. Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

## Tissue Distribution Studies

a. Animal Model:

- Male Sprague-Dawley rats (200-250 g)

b. Dosing and Sample Collection: Following a single oral dose of **Tenofovir amibufenamide**, animals are euthanized at various time points. Tissues of interest (e.g., liver, kidney, intestine, spleen, heart, lung, and brain) are rapidly excised, rinsed with cold saline, blotted dry, and weighed.

c. Sample Processing: Tissue samples are homogenized in a suitable buffer. The homogenates are then processed for drug extraction and analysis.

## In Vitro Metabolism Studies

a. Test System:

- Rat liver microsomes.

b. Incubation Conditions: **Tenofovir amibufenamide** (1 µM) is incubated with liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of an NADPH-regenerating system.

c. Sample Collection and Analysis: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is terminated by the addition of a cold organic solvent (e.g.,

acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the rate of metabolism.

## Excretion Studies

### a. Animal Model and Housing:

- Male Sprague-Dawley rats (200-250 g) are housed individually in metabolic cages designed to separate urine and feces.

b. Dosing and Sample Collection: A single oral dose of **Tenofovir amibufenamide** is administered. Urine and feces are collected at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) post-dose.

c. Sample Processing: The volume of urine and the weight of feces are recorded. Aliquots of urine and homogenized feces are stored at -80°C until analysis.

## Analytical Methodology: LC-MS/MS

### a. Sample Preparation:

- Plasma and Urine: Protein precipitation with acetonitrile.
- Tissue Homogenates: Liquid-liquid extraction or solid-phase extraction.

### b. Chromatographic Separation:

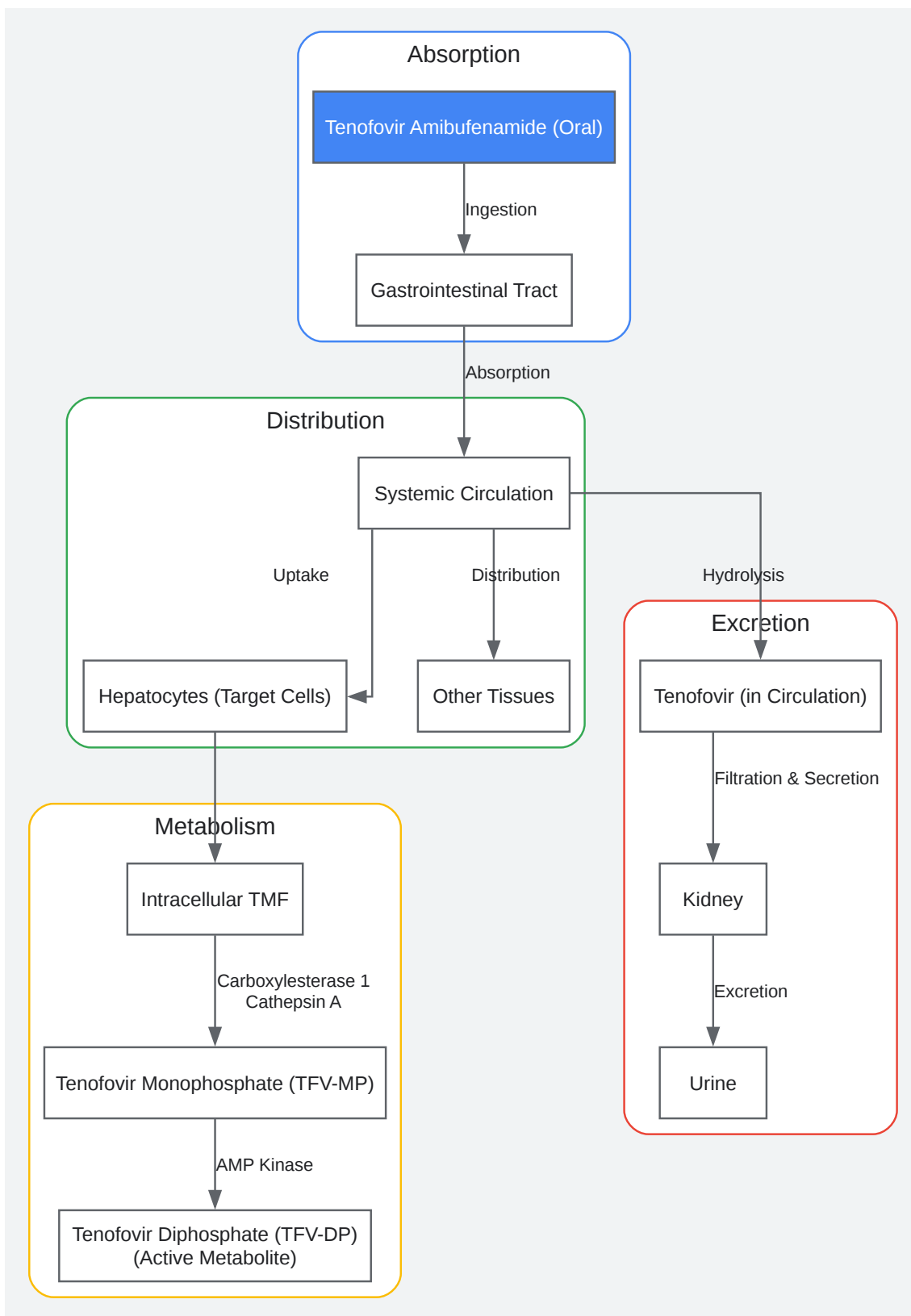
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.

### c. Mass Spectrometric Detection:

- Instrument: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).

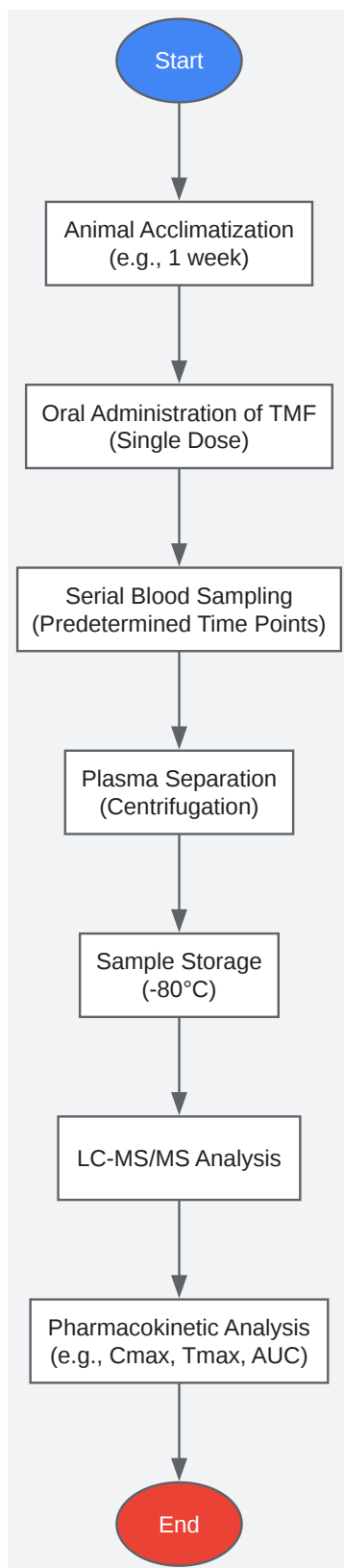
- Detection Mode: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for TMF, TFV, and TFV-DP.

## Mandatory Visualizations



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Caption: Metabolic Pathway of **Tenofovir Amibufenamide**.



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Caption: Preclinical Pharmacokinetic Study Workflow.



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